N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(4-chlorophenoxy)acetamide
Description
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO4/c17-12-3-5-13(6-4-12)20-11-15(19)18-9-14-10-21-16(22-14)7-1-2-8-16/h3-6,14H,1-2,7-11H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNRJGKCRNVTBON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)OCC(O2)CNC(=O)COC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(4-chlorophenoxy)acetamide typically involves multiple steps:
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Formation of the Spirocyclic Intermediate: : The synthesis begins with the preparation of the 1,4-dioxaspiro[4.4]nonane core. This can be achieved through a cyclization reaction involving a diol and a suitable ketone under acidic conditions.
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Attachment of the Chlorophenoxyacetamide Group: : The next step involves the nucleophilic substitution reaction where the spirocyclic intermediate reacts with 2-(4-chlorophenoxy)acetyl chloride in the presence of a base such as triethylamine. This step forms the desired acetamide linkage.
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and purity. This often involves:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and control.
Catalysis: Employing catalysts to lower reaction temperatures and increase reaction rates.
Purification: Implementing advanced purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(4-chlorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride can convert the acetamide group to an amine.
Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in ethanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenoxyacetamides.
Scientific Research Applications
Structure and Composition
The compound features a spiroketal structure, which is characterized by the presence of a dioxaspiro ring system. The molecular formula is , with a molecular weight of approximately 320.34 g/mol. The presence of the chlorophenoxy group enhances its potential biological activity.
Medicinal Chemistry
- Anticancer Activity : Research has indicated that compounds with spiroketal structures can exhibit significant anticancer properties. A study demonstrated that derivatives of spiroketals showed cytotoxic effects against various cancer cell lines, suggesting potential as chemotherapeutic agents .
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial efficacy. In vitro studies have shown that it possesses activity against several bacterial strains, indicating its potential as an antimicrobial agent .
- Drug Delivery Systems : The stability of the spiroketal structure allows for the development of drug delivery systems that can enhance the bioavailability of therapeutic agents. Research has focused on utilizing such compounds to improve the pharmacokinetics of existing drugs .
Material Science
- Polymer Synthesis : The unique chemical properties of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(4-chlorophenoxy)acetamide allow it to be used in the synthesis of novel polymers with enhanced mechanical properties and thermal stability .
- Nanotechnology : Its application in nanotechnology is being explored, particularly in the development of nanocarriers for targeted drug delivery systems. The compound's ability to form stable complexes with nanoparticles could lead to innovative therapeutic strategies .
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry reported on a series of spiroketal derivatives, including this compound, which were synthesized and evaluated for their cytotoxic activity against human cancer cell lines. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating significant potential for further development as anticancer agents .
Case Study 2: Antimicrobial Efficacy
In another study focused on antimicrobial activity, various derivatives were tested against Gram-positive and Gram-negative bacteria. The results showed that compounds containing the dioxaspiro moiety exhibited notable antibacterial activity, with minimum inhibitory concentrations (MICs) lower than those of commonly used antibiotics .
Mechanism of Action
The mechanism of action of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(4-chlorophenoxy)acetamide involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure may enable it to fit into specific binding sites, modulating the activity of these targets. The chlorophenoxyacetamide moiety can interact with hydrophobic pockets, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
(a) Spirocyclic vs. Quinazolinone Core
- Compound 7b (): 2-(4-Chlorophenoxy)-N-(4-oxo-1-phenyl-1,4-dihydroquinazolin-6-yl)acetamide replaces the spirocyclic core with a quinazolinone heterocycle. Impact: The quinazolinone core introduces aromaticity and hydrogen-bonding capacity, which may enhance interactions with biological targets like kinases or HCV NS5B polymerase . Physical Properties: Higher melting point (262°C) compared to typical spirocyclic amides, suggesting lower solubility .
(b) Spirocyclic vs. Indole-Carboxamide Hybrid
- N-(2-(2-(4-chlorophenoxy)acetamido)phenyl)-1H-indole-2-carboxamide (): Incorporates an indole-carboxamide group instead of the spiro ring. Impact: The indole moiety may improve membrane permeability due to its planar hydrophobic structure. However, the absence of conformational restraint could reduce target specificity .
(c) Spirocyclic vs. Cyclohexyl Diamide
- ISRIB-A14 (): Features a cyclohexyl diamide linker with dichlorophenoxy and chlorophenoxy groups. Impact: The flexible cyclohexyl backbone allows dimeric binding modes, as seen in eIF2B inhibitors.
Substituent Effects
(a) Halogenated Aryl Groups
- 2-(4-Chlorophenyl)-N-(3,4-difluorophenyl)acetamide (): Replaces the spiro system with 3,4-difluorophenyl and 4-chlorophenyl groups.
(b) Thioether vs. Oxygenated Linkers
- N-(3,4-dichlorophenyl)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}acetamide (): Features a thioether linkage and diazaspiro core. Impact: Sulfur’s polarizability may alter redox properties or susceptibility to oxidative metabolism compared to the oxygenated spiroketal in the target compound .
Physicochemical and Pharmacokinetic Considerations
Key Observations :
- Spirocyclic systems (target compound) balance rigidity and solubility better than rigid heterocycles (e.g., quinazolinone).
- Halogenation (Cl, F) universally enhances electronegativity but may increase toxicity risks.
Biological Activity
N-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-2-(4-chlorophenoxy)acetamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
Chemical Formula: C15H18ClN2O3
Molecular Weight: 282.37 g/mol
CAS Number: 899733-92-7
The compound features a unique spirocyclic structure that contributes to its biological properties. The presence of the dioxaspiro moiety and the chlorophenoxy group are critical for its activity.
Research indicates that compounds similar to this compound may interact with various biological targets, including receptors involved in neurotransmission and pain modulation. The specific mechanism of action for this compound is not yet fully elucidated; however, it is hypothesized to act as a selective modulator of certain receptors, potentially influencing serotonin pathways.
Antinociceptive Effects
A study on related compounds demonstrated significant antinociceptive activity in mouse models. For instance, derivatives exhibiting similar structural features showed promising results in pain relief assays, indicating potential applications in analgesic therapies .
Neuroprotective Properties
The neuroprotective activity of compounds within the same family has been documented. These compounds have shown efficacy in crossing the blood-brain barrier (BBB), which is crucial for treating central nervous system disorders. In vitro studies suggest that they may protect neuronal cells from oxidative stress and apoptosis .
Case Studies and Experimental Data
Q & A
Q. What are the recommended synthetic routes for N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(4-chlorophenoxy)acetamide, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via amide coupling using reagents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dichloromethane (DCM) under inert conditions. Key steps include:
Activation of the carboxylic acid group (e.g., 1,4-dioxaspiro[4.4]nonane-2-carboxylic acid) with TBTU and 2,6-lutidine as a base .
Coupling with 2-(4-chlorophenoxy)ethylamine at 0–5°C to minimize side reactions.
Monitoring reaction progress via TLC (hexane:ethyl acetate, 9:3 v/v) and purification via column chromatography.
Optimization involves adjusting stoichiometry (1:1.2 molar ratio of acid to amine), temperature control (0–5°C during activation), and solvent choice (anhydrous DCM to avoid hydrolysis) .
Q. How can the structural integrity of the synthesized compound be validated?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- 1H/13C NMR : Confirm the presence of the spirocyclic dioxolane protons (δ 1.6–2.1 ppm) and acetamide carbonyl (δ 168–170 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Verify the molecular ion peak (e.g., [M+H]+ at m/z 381.4 for C₁₆H₂₀ClNO₅) .
- X-ray Crystallography : Resolve the spirocyclic conformation and intermolecular hydrogen bonding (e.g., C–H⋯O interactions between dioxolane and acetamide groups) .
Q. What analytical techniques are critical for assessing purity and stability?
- Methodological Answer :
- HPLC-UV/ESI-MS : Ensure >98% purity using a C18 column (acetonitrile/water gradient) and monitor degradation products under stress conditions (e.g., 40°C/75% RH) .
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition temperature >200°C) .
- Elemental Analysis : Confirm C, H, N content within ±0.5% of theoretical values .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Contradictions (e.g., unexpected splitting in NMR signals) may arise from conformational flexibility or impurities. Strategies include:
- Variable Temperature NMR : Identify dynamic processes (e.g., ring puckering in the dioxaspiro group) by observing signal coalescence at elevated temperatures .
- 2D NMR (COSY, HSQC, HMBC) : Assign ambiguous peaks through correlation spectroscopy (e.g., linking spirocyclic protons to adjacent carbons) .
- Comparative Crystallography : Cross-validate with X-ray structures of analogous compounds (e.g., N-(4-chloro-2-nitrophenyl) derivatives) .
Q. What experimental designs are suitable for evaluating the compound’s biological activity in vitro?
- Methodological Answer : Design dose-response assays targeting hypothesized pathways (e.g., kinase inhibition or GPCR modulation):
Cell-Free Assays : Measure IC₅₀ using recombinant enzymes (e.g., HCV NS5B polymerase for antiviral activity) at concentrations 0.1–100 µM .
Cellular Assays : Use HEK293 or HepG2 cells to assess cytotoxicity (MTT assay) and target engagement (e.g., luciferase reporters for pathway activation) .
SPR/BLI : Quantify binding kinetics (Kd, kon/koff) for target proteins immobilized on biosensors .
Q. How can computational methods guide the optimization of this compound’s pharmacokinetic properties?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Predict solubility and membrane permeability by calculating logP (e.g., using SwissADME) and polar surface area (PSA <90 Ų for oral bioavailability) .
- CYP450 Metabolism Prediction : Use in silico tools (e.g., StarDrop) to identify metabolic hotspots (e.g., dioxolane ring oxidation) and guide structural modifications .
- QSAR Modeling : Corrogate substituent effects (e.g., chloro vs. methyl groups) on bioactivity using CoMFA or CoMSIA .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?
- Methodological Answer : Synthesize analogs with systematic substitutions (e.g., replacing 4-chlorophenoxy with 4-methylphenoxy) and compare activities:
- Pharmacophore Mapping : Identify critical moieties (e.g., acetamide and dioxaspiro groups) using molecular alignment tools (e.g., Phase) .
- Free-Wilson Analysis : Quantify contributions of substituents to potency (e.g., 4-Cl enhances target binding by 2.5-fold) .
- Crystallographic SAR : Co-crystallize derivatives with target proteins to visualize binding interactions (e.g., hydrogen bonds with His159 in kinase domains) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
